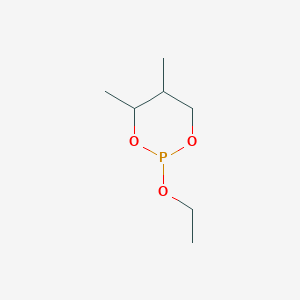
2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane
Description
2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound with the molecular formula C7H15O3P It is a member of the dioxaphosphinane family, which are cyclic organic compounds containing phosphorus
Properties
CAS No. |
61660-98-8 |
|---|---|
Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-4-8-11-9-5-6(2)7(3)10-11/h6-7H,4-5H2,1-3H3 |
InChI Key |
SORDPJJTLJNXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OCC(C(O1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . The reaction proceeds under controlled conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce various substituted dioxaphosphinane derivatives.
Scientific Research Applications
2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content
Mechanism of Action
The mechanism by which 2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. Additionally, its cyclic structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound is similar in structure but contains a chlorine atom instead of an ethoxy group.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another related compound with a similar cyclic structure but different functional groups.
Uniqueness
2-Ethoxy-4,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


